3-Oxo-2-phenylprop-2-enoyl chloride

Description

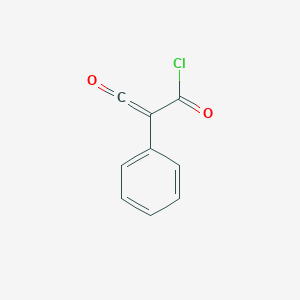

Structure

3D Structure

Properties

InChI |

InChI=1S/C9H5ClO2/c10-9(12)8(6-11)7-4-2-1-3-5-7/h1-5H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHCNHDIBSTCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444653 | |

| Record name | 3-Oxo-2-phenylprop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17118-70-6 | |

| Record name | 3-Oxo-2-phenylprop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectories and Milestones in α,β Unsaturated Acyl Chloride Research

The study of haloalkanes, the broader class to which acyl chlorides belong, dates back centuries, with systematic synthesis methods developing in the 19th century alongside the advancement of organic chemistry. wikipedia.org The development of methods for the selective formation of carbon-halogen bonds was a significant milestone. wikipedia.org The preparation of α,β-unsaturated acid chlorides can be achieved by treating the corresponding α,β-unsaturated carboxylic acids with reagents like thionyl chloride or oxalyl chloride. researchgate.net

Early research into the reactivity of α,β-unsaturated acyl chlorides explored their reactions with various nucleophiles. For instance, their reactions with diazomethane (B1218177) and tertiary amines have been investigated to understand their chemical behavior. acs.orgacs.org A notable reaction is the Schotten-Baumann reaction, widely used for the amidation of acid chlorides with amines under basic conditions. acs.org

A significant advancement in the application of these compounds was the development of palladium-catalyzed cross-coupling reactions, which allow for the facile, one-pot synthesis of α,β-unsaturated ketones from acyl chlorides. rsc.org Research has also delved into the reactions of α,β-unsaturated acid chlorides with β-diketones, leading to the synthesis of complex heterocyclic structures like 4,6,7,8-tetrahydro-2H-1-benzopyran-2,5(3H)-diones. researchgate.net These studies have highlighted the versatility of α,β-unsaturated acyl chlorides as building blocks in organic synthesis.

Significance of Polyfunctionalized Acyl Chlorides in Contemporary Organic Synthesis

Halogenation Strategies for Carboxylic Acid Precursors

A common and direct route to this compound involves the chlorination of its corresponding carboxylic acid, 3-oxo-2-phenylprop-2-enoic acid. This transformation replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the more reactive acyl chloride.

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for the conversion of carboxylic acids to acyl chlorides due to their high reactivity and the formation of gaseous byproducts that are easily removed from the reaction mixture.

Thionyl Chloride: The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. This process is often catalyzed by a small amount of a tertiary amine or N,N-dimethylformamide (DMF). The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or toluene.

Oxalyl Chloride: Oxalyl chloride is another highly effective reagent that often provides cleaner reactions and milder conditions compared to thionyl chloride. The mechanism involves the formation of a Vilsmeier-type intermediate with the DMF catalyst, which then reacts with the carboxylic acid. The byproducts of this reaction, carbon dioxide and carbon monoxide, are gaseous, simplifying purification.

A comparative overview of these two common chlorinating agents is presented in the table below.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | Neat or in solvents like DCM, toluene; often with catalytic DMF or pyridine (B92270) | Readily available, inexpensive | Can lead to side reactions, harsher conditions may be required |

| Oxalyl Chloride | Solvents like DCM, THF; catalytic DMF | Milder conditions, volatile byproducts, generally cleaner reactions | More expensive than thionyl chloride |

While thionyl chloride and oxalyl chloride are standard, other reagents can also effect the chlorination of carboxylic acids. These are often employed when specific functional groups in the substrate are sensitive to the more common reagents.

One such alternative is phosphorus pentachloride (PCl₅). This powerful chlorinating agent reacts with carboxylic acids to form the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. The reaction is robust but can sometimes lead to undesired side reactions due to the harsh conditions and the Lewis acidic nature of PCl₅.

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has also been utilized as a mild and efficient reagent for the synthesis of acyl chlorides. This method often proceeds under neutral conditions and can be advantageous for substrates with acid-sensitive functionalities. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the liberated HCl.

Carbon-Carbon Bond Forming Reactions Incorporating α,β-Unsaturation and Ketone Functionality

An alternative synthetic strategy involves the construction of the carbon backbone of this compound through carbon-carbon bond-forming reactions. These methods build the α,β-unsaturated ketone moiety, which can then be further functionalized.

Olefination reactions are a powerful tool for the formation of carbon-carbon double bonds. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two prominent examples that can be adapted for the synthesis of the α,β-unsaturated system present in the target molecule.

In a potential Wittig approach, a phosphorus ylide could be reacted with a suitable carbonyl compound. For instance, the reaction of benzoyl chloride with a stabilized ylide could theoretically lead to the desired carbon skeleton.

The HWE reaction, which utilizes phosphonate (B1237965) carbanions, is often preferred for the synthesis of α,β-unsaturated esters and ketones due to the high E-selectivity and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. A retrosynthetic analysis suggests that the target scaffold could be assembled by reacting a phosphonate ester with benzoyl chloride.

Modern organometallic chemistry offers elegant solutions for the construction of complex molecules. Palladium-catalyzed reactions, in particular, are highly versatile for forming carbon-carbon bonds.

A hypothetical palladium-catalyzed carbonylation could involve the reaction of an aryl halide with carbon monoxide and a suitable coupling partner. For example, the palladium-catalyzed coupling of phenylacetylene (B144264) with carbon monoxide in the presence of a chlorine source could potentially generate the desired acyl chloride.

Cross-coupling reactions, such as the Suzuki or Stille coupling, could also be envisioned for the synthesis of the core structure. These reactions would involve the coupling of an organometallic reagent with an appropriate organic halide, followed by oxidation and chlorination steps to install the ketone and acyl chloride functionalities.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the majority of the atoms of the starting materials, offer a highly efficient approach to complex molecules.

Stereoselective Synthesis of this compound and its Analogs

The synthesis of this compound, which possesses a chiral center at the α-carbon when substituted, presents a significant synthetic challenge. Achieving high levels of stereoselectivity requires sophisticated methodologies that can effectively control the three-dimensional arrangement of atoms during bond formation. Two prominent strategies in this domain are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Based Methodologies in Enoyl System Synthesis

Chiral auxiliary-based synthesis is a powerful and well-established strategy for asymmetric transformations. wikipedia.orgblogspot.com This approach involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer over the other. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. wikipedia.orgchemeurope.com

While a direct application to this compound is not extensively documented, the principles can be extrapolated from the synthesis of related α,β-unsaturated carbonyl systems. A plausible approach would involve the acylation of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, with a suitable propionyl unit. wikipedia.orgchemeurope.com Subsequent α-phenylation or a related C-C bond formation at the α-position would be directed by the chiral auxiliary.

For instance, Evans oxazolidinones are widely employed in stereoselective aldol (B89426) reactions and alkylations. wikipedia.orgblogspot.com The formation of a Z-enolate, directed by the auxiliary, can react with an electrophile from the less sterically hindered face, thus controlling the stereochemistry of the newly formed center. blogspot.com

| Chiral Auxiliary | Substrate Type | Reaction Type | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinone | N-Acyloxazolidinone | Aldol Reaction | High d.r. | blogspot.com |

| Pseudoephedrine | N-Acylpseudoephedrine | Alkylation | >95% d.e. | chemeurope.com |

| L-Ephedrine | α,β-Unsaturated Amide | Conjugate Addition | High diastereoselectivity | nih.gov |

| Camphorsultam | N-Methacryloylcamphorsultam | Michael Addition | High diastereoselectivity | wikipedia.org |

This table presents examples of chiral auxiliaries used in stereoselective synthesis of related carbonyl compounds, illustrating the potential for high diastereoselectivity.

The final step would involve the conversion of the resulting carboxylic acid derivative to the acyl chloride, for example, by using oxalyl chloride or thionyl chloride. The choice of chiral auxiliary and the specific reaction conditions are crucial for achieving high diastereoselectivity. wikipedia.org

Asymmetric Catalysis for Enantioselective Product Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the stoichiometric use of chiral auxiliaries. acs.org In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. acs.org These catalysts can be chiral metal complexes or organocatalysts.

For the synthesis of chiral this compound analogs, several catalytic asymmetric methods developed for related structures could be adapted. For example, the catalytic asymmetric synthesis of α-aryl ketones has been achieved through various methods, including Ni-catalyzed reductive cross-coupling reactions. acs.org

A potential strategy could involve the asymmetric α-arylation of a β-keto ester or a related precursor, followed by conversion to the acyl chloride. For instance, palladium-catalyzed decarboxylative protonation of α-aryl-β-keto allyl esters has been shown to produce tertiary α-aryl cyclopentanones and cyclohexanones with good enantioselectivity. figshare.com

Another relevant area is the organocatalytic asymmetric 1,4-conjugate addition to α,β-unsaturated systems. mdpi.com While typically applied to introduce a substituent at the β-position, innovative cascade reactions or modifications could potentially be designed to achieve α-functionalization.

| Catalyst Type | Substrate Type | Reaction Type | Enantiomeric Excess (e.e.) | Reference |

| Ni(II)/Bis(oxazoline) | Acid chloride and racemic secondary benzyl (B1604629) chloride | Reductive Acyl Cross-Coupling | High e.e. | acs.org |

| Pd-catalyst | α-Aryl-β-keto allyl ester | Decarboxylative Protonation | up to 92% e.e. | figshare.com |

| Chiral N,N′-dioxide–metal complexes | α-Diazocarbonyl compounds and ketones | Homologation | High e.e. | acs.org |

| Cinchona Alkaloid Derivative | α,β-Unsaturated Ketone | Epoxidation | >99% e.e. | sigmaaldrich.com |

This table showcases various asymmetric catalytic systems and their effectiveness in producing enantioenriched carbonyl compounds, suggesting potential routes for the synthesis of chiral this compound analogs.

The development of a specific catalytic system for the direct enantioselective synthesis of this compound would likely involve the design of a chiral catalyst that can effectively recognize the prochiral enolate or an equivalent intermediate and facilitate a highly stereoselective reaction with a phenylating agent.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The most prominent feature of this compound is the acyl chloride functional group. The strong electron-withdrawing nature of the chlorine atom, combined with the carbonyl group, renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions proceed via a classic nucleophilic acyl substitution mechanism.

This compound readily reacts with alcohols and phenols to form the corresponding esters. Acid chlorides are recognized as powerful esterifying agents due to their high reactivity, which often leads to complete conversion. nih.govlibretexts.org

The mechanism for esterification is a two-step nucleophilic acyl substitution.

Nucleophilic Attack: The alcohol or phenol, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate where the oxygen from the alcohol is bonded to the carbonyl carbon, and the carbonyl oxygen carries a negative charge.

Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. A final deprotonation of the oxonium ion by a weak base (often another alcohol molecule or a non-nucleophilic base like pyridine) yields the final ester product and hydrochloric acid.

The general reaction is summarized below:

Reactants: this compound, Alcohol/Phenol

Product: Corresponding Ester of 3-Oxo-2-phenylprop-2-enoic acid

By-product: Hydrochloric acid (HCl)

Table 1: Examples of Esterification Reactions This table is illustrative and based on the general reactivity of acyl chlorides.

| Nucleophile (Alcohol/Phenol) | Product Name |

|---|---|

| Methanol (B129727) | Methyl 3-oxo-2-phenylprop-2-enoate |

| Ethanol | Ethyl 3-oxo-2-phenylprop-2-enoate |

| Isopropanol | Isopropyl 3-oxo-2-phenylprop-2-enoate |

| Phenol | Phenyl 3-oxo-2-phenylprop-2-enoate |

The reaction of this compound with primary and secondary amines leads to the formation of amides. This amidation process is typically rapid and highly efficient, as amines are generally more nucleophilic than alcohols. The reaction pathway is analogous to esterification. researchgate.net

The mechanism for amidation involves:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

Deprotonation: A second equivalent of the amine acts as a base to deprotonate the nitrogen, yielding the neutral amide product and an ammonium (B1175870) chloride salt. To avoid consuming a second equivalent of a valuable amine, an alternative non-nucleophilic base like triethylamine or pyridine is often added to the reaction mixture.

Research has shown the successful synthesis of various (E,Z)-3-chloroprop-2-enamides by reacting related propenoyl chloride derivatives with amines. researchgate.netresearchgate.net

Table 2: Examples of Amidation Reactions This table is illustrative and based on the general reactivity of acyl chlorides.

| Nucleophile (Amine) | Product Name |

|---|---|

| Ammonia | 3-Oxo-2-phenylprop-2-enamide |

| Methylamine | N-Methyl-3-oxo-2-phenylprop-2-enamide |

| Diethylamine | N,N-Diethyl-3-oxo-2-phenylprop-2-enamide |

| Aniline | N-Phenyl-3-oxo-2-phenylprop-2-enamide |

Like most acyl chlorides, this compound is highly reactive towards water. This reaction, known as hydrolysis, rapidly converts the acyl chloride into the corresponding carboxylic acid, 3-Oxo-2-phenylprop-2-enoic acid.

The hydrolytic instability of acyl chlorides is well-documented. For instance, studies on terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl) show that they hydrolyze rapidly in aqueous solutions, with half-lives on the order of minutes. nih.gov The process involves the formation of a short-lived intermediate where only one of the two acyl chloride groups has reacted. nih.gov For this compound, the mechanism is a straightforward nucleophilic acyl substitution with water as the nucleophile.

Water Attack: A water molecule attacks the carbonyl carbon.

Chloride Expulsion: The resulting tetrahedral intermediate collapses, eliminating a chloride ion.

Deprotonation: A second water molecule removes a proton from the oxonium ion to give the neutral carboxylic acid product and hydronium chloride.

Due to this high reactivity, this compound is not persistent in aqueous environments and must be handled under anhydrous (moisture-free) conditions to prevent decomposition. nih.gov

Reactivity of the α,β-Unsaturated System

The presence of a carbon-carbon double bond conjugated with the carbonyl group opens up another avenue of reactivity. This α,β-unsaturated system allows for conjugate addition reactions and participation in pericyclic reactions.

The α,β-unsaturated system in this compound can act as a Michael acceptor. libretexts.orgwikipedia.org In a Michael or 1,4-conjugate addition, a nucleophile (the Michael donor) attacks the β-carbon of the conjugated system. organicchemistrytutor.comyoutube.com This type of addition is favored by softer, less basic nucleophiles, whereas hard, strong nucleophiles may favor direct 1,2-addition at the carbonyl carbon. chemistrysteps.com

The mechanism of the Michael reaction proceeds as follows:

Nucleophilic Attack at β-Carbon: A nucleophile, typically a stabilized enolate (from a malonic ester or β-ketoester, for example), attacks the β-carbon. libretexts.orgchemistrysteps.com This pushes the π-electrons of the C=C bond onto the α-carbon and the π-electrons of the C=O bond onto the oxygen atom, forming an enolate intermediate.

Protonation/Tautomerization: The enolate intermediate is then protonated. This initially forms an enol, which rapidly tautomerizes to the more stable keto form, yielding the final 1,4-addition product. organicchemistrytutor.com

A study on the reaction of linear conjugated enynones with 3-oxo-3-phenylpropanenitrile demonstrated regioselective Michael addition to the double bond, highlighting the propensity of such systems to undergo this transformation. mdpi.comresearchgate.net

Table 3: Potential Michael Donors and Resulting Adducts This table illustrates potential reactions based on established Michael addition principles.

| Michael Donor (Nucleophile) | Resulting Product Type |

|---|---|

| Diethyl malonate | Adduct of diethyl malonate to the β-carbon |

| Ethyl acetoacetate (B1235776) | Adduct of ethyl acetoacetate to the β-carbon |

| Cyanide (e.g., from KCN) | 4-Chloro-4-oxo-3-phenyl-2-cyanobutanoate precursor |

| Gilman Reagents (Organocuprates) | Alkylated product at the β-carbon |

The electron-deficient double bond in this compound makes it a good candidate for pericyclic reactions, particularly cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The compound can act as a potent dienophile in Diels-Alder reactions. The electron-withdrawing acyl chloride group activates the double bond, making it highly reactive towards electron-rich dienes (e.g., cyclopentadiene, butadiene). The reaction is a concerted process where the π-electrons of the diene and the dienophile rearrange to form a new six-membered ring. Organocatalyzed [4+2] cycloadditions between α,β-unsaturated ketones and other reactants have been successfully developed. rsc.org

[2+2] Photocycloaddition: Under photochemical conditions, α,β-unsaturated carbonyl compounds can undergo [2+2] cycloaddition reactions with alkenes to form four-membered rings (cyclobutanes). youtube.com The reaction typically proceeds through an excited triplet state of the unsaturated carbonyl compound. youtube.com This provides a pathway to complex cyclobutane (B1203170) structures that are not accessible through thermal routes.

Table 4: Potential Cycloaddition Reactions This table illustrates potential reactions based on general cycloaddition principles.

| Reaction Type | Reactant Partner (Example) | Product Type |

|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene | Cyclohexene derivative |

| [4+2] Diels-Alder | Cyclopentadiene | Bicyclic adduct (Norbornene derivative) |

| [4+2] Diels-Alder | Anthracene | Tricyclic adduct |

| [2+2] Photocycloaddition | Ethylene | Cyclobutane derivative |

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with two carbonyl groups. However, it can still undergo electrophilic addition reactions, which are characteristic of alkenes. ncert.nic.in In these reactions, an electrophile attacks the π-system of the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orglumenlearning.com

The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves the initial protonation of the double bond to form the most stable carbocation intermediate, followed by the attack of the halide anion. masterorganicchemistry.com For an unsymmetrical alkene, this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. chemguide.co.uk

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a common electrophilic addition reaction. libretexts.org This reaction proceeds through a cyclic halonium ion intermediate, which results in the anti-addition of the two halogen atoms to the double bond. libretexts.org A convenient method for the halogenation of α,β-unsaturated carbonyl compounds utilizes a combination of OXONE® and a hydrohalic acid (HBr or HCl) to generate the halogen in situ. organic-chemistry.org This approach is considered more environmentally friendly than using molecular halogens directly. organic-chemistry.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond of this compound is also anticipated. The reaction is initiated by the protonation of the alkene, which is an electrophilic attack. libretexts.orglumenlearning.com The subsequent attack of the halide ion on the resulting carbocation completes the addition. libretexts.org The regioselectivity of this addition is dictated by the stability of the carbocation intermediate. chemguide.co.uk

Table 1: Electrophilic Addition Reactions

| Reaction | Reagent(s) | Expected Product | Mechanism Highlights |

|---|---|---|---|

| Halogenation | Br₂, CCl₄ | 2,3-Dibromo-3-oxo-2-phenylpropanoyl chloride | Formation of a cyclic bromonium ion intermediate, followed by anti-addition of bromide. libretexts.org |

| Hydrohalogenation | HBr | 3-Bromo-3-oxo-2-phenylpropanoyl chloride or 2-Bromo-3-oxo-2-phenylpropanoyl chloride | Protonation of the double bond to form a carbocation, followed by nucleophilic attack by the bromide ion. masterorganicchemistry.com |

Transformations Involving the Ketone Moiety

The ketone carbonyl group in this compound is another site of reactivity, susceptible to nucleophilic attack and capable of forming enolates.

While the acyl chloride is generally the most electrophilic site in the molecule, nucleophilic addition to the ketone carbonyl can occur. libretexts.org This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org The reactivity of the ketone is less than that of an aldehyde due to steric hindrance and electronic effects from the adjacent alkyl groups. libretexts.org However, strong nucleophiles can readily add to ketones. masterorganicchemistry.com

The presence of the highly reactive acyl chloride group means that selective reaction at the ketone can be challenging. Often, the acyl chloride will react preferentially. However, if the acyl chloride is first converted to a less reactive derivative, such as an ester, subsequent reactions at the ketone carbonyl become more feasible.

The hydrogen atom on the carbon positioned between the two carbonyl groups (the α-carbon) is acidic and can be removed by a base to form a resonance-stabilized enolate. bham.ac.ukyoutube.com This is a common feature of 1,3-dicarbonyl compounds, which are significantly more acidic than simple ketones. masterorganicchemistry.com

The formation of the enolate can be controlled to favor either the kinetic or thermodynamic product. bham.ac.uk The resulting enolate is an ambident nucleophile, with reactivity at both the α-carbon and the oxygen atom. bham.ac.ukyoutube.com Reactions with soft electrophiles typically occur at the carbon, while hard electrophiles may react at the oxygen. bham.ac.uk

Alkylation: The enolate can be alkylated at the α-carbon by reaction with alkyl halides, which is a powerful method for forming new carbon-carbon bonds. aklectures.com This reaction proceeds via an SN2 mechanism. masterorganicchemistry.com

Halogenation: Enolates readily react with halogens, such as Br₂ or Cl₂, to introduce a halogen atom at the α-position. youtube.com In some cases, the reaction can be difficult to stop at mono-halogenation, as the introduction of an electron-withdrawing halogen can make the remaining α-protons even more acidic. youtube.com

Table 2: Reactions Involving the Ketone and Enolate

| Reaction Type | Reagent(s) | Intermediate/Product | Key Features |

|---|

Organometallic Reagent Mediated Reactions

Organometallic reagents are potent nucleophiles that react readily with the electrophilic centers of this compound. The outcome of these reactions is highly dependent on the nature of the organometallic reagent used.

Grignard Reagents: Grignard reagents (RMgX) are highly reactive organometallics that typically add twice to acyl chlorides. libretexts.org The first addition results in the formation of a ketone, which is then immediately attacked by a second equivalent of the Grignard reagent to produce a tertiary alcohol upon workup. libretexts.org Due to the presence of the ketone in the starting material, a complex mixture of products would be expected from the reaction of this compound with a Grignard reagent.

Organocuprates (Gilman Reagents): In contrast to Grignard reagents, organocuprates (R₂CuLi), also known as Gilman reagents, are softer and less reactive nucleophiles. chemistrysteps.com They are known to react with acyl chlorides to afford ketones, with the reaction stopping at this stage. youtube.comchemistrysteps.commasterorganicchemistry.com This selectivity allows for the conversion of the acyl chloride moiety of this compound into a ketone, yielding a 1,3-diketone derivative. Organocuprates are also known for their ability to perform conjugate addition (1,4-addition) to α,β-unsaturated carbonyl systems. chemistrysteps.com

Table 3: Reactivity with Organometallic Reagents

| Organometallic Reagent | General Formula | Expected Reaction with Acyl Chloride | Expected Product with this compound |

|---|---|---|---|

| Grignard Reagent | RMgX | Addition-elimination followed by a second addition to form a tertiary alcohol. libretexts.org | Complex mixture due to multiple reactive sites. |

| Organocuprate (Gilman) | R₂CuLi | Addition-elimination to form a ketone. chemistrysteps.comyoutube.com | 1,3-Diketone derivative via reaction at the acyl chloride. |

The multifunctional nature of this compound makes it a prime candidate for cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. beilstein-journals.org Such sequences can rapidly build molecular complexity. For instance, a Michael addition of a nucleophile to the carbon-carbon double bond could generate an enolate, which could then participate in an intramolecular cyclization or another intermolecular reaction. wordpress.com

Rearrangements are also possible under certain reaction conditions. For example, if the α-position were to be halogenated, a Favorskii-type rearrangement could potentially be induced upon treatment with a base. This rearrangement typically involves the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone, which then undergoes nucleophilic attack and ring-opening.

Theoretical and Computational Studies on Reactivity Profiles

The reactivity of this compound is governed by the interplay of its three key functional groups: the acyl chloride, the ketone, and the α,β-unsaturated system. Theoretical and computational chemistry provides powerful tools to dissect these electronic and steric effects, offering predictions of the molecule's behavior in chemical reactions. While specific computational studies on this compound are not extensively available in the public literature, its reactivity can be inferred from studies on analogous structures and from fundamental theoretical principles.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for predicting reaction mechanisms, geometries of transition states, and reaction energetics. researchgate.netacs.org For a molecule like this compound, DFT calculations could elucidate the preferred sites of nucleophilic attack and the energy barriers for various reaction pathways.

Computational modeling has been successfully applied to study the hydrolysis and other nucleophilic substitution reactions of various acid chlorides. researchgate.netresearchgate.net These studies often reveal a concerted SN2-type mechanism or a stepwise mechanism involving a tetrahedral intermediate, depending on the substrate, nucleophile, and solvent. For this compound, DFT calculations would likely be employed to compare the activation energies for nucleophilic attack at the acyl chloride carbon versus the β-carbon of the enone system (a Michael-type addition).

Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Attack on this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (this compound + Nucleophile) | 0 | Ground state |

| 2 | Transition State (Attack at Acyl Chloride) | ΔG‡acyl | Energy barrier for nucleophilic substitution |

| 3 | Tetrahedral Intermediate (at Acyl Chloride) | ΔGinter_acyl | Intermediate for the substitution reaction |

| 4 | Transition State (Attack at β-Carbon) | ΔG‡Michael | Energy barrier for Michael addition |

| 5 | Enolate Intermediate (from Michael Addition) | ΔGinter_Michael | Intermediate for the conjugate addition |

Note: The energy values are hypothetical and would require specific DFT calculations to be determined accurately. The relative magnitudes of the activation barriers (ΔG‡) would indicate the kinetic selectivity of the reaction.

These calculations would also need to account for solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM), as the solvent can significantly influence the stability of charged intermediates and transition states. researchgate.net

Frontier Molecular Orbital Theory for Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO indicates its electrophilic character. nih.gov

For an α,β-unsaturated carbonyl compound like this compound, the LUMO is of particular interest as it will dictate where a nucleophile will preferentially attack. youtube.com The LUMO of such systems is typically delocalized over the entire conjugated system, with significant orbital coefficients on the carbonyl carbon and the β-carbon. nih.govyoutube.com

The relative sizes of the LUMO lobes on these atoms determine the site of nucleophilic attack. "Hard" nucleophiles (which are under orbital control to a lesser extent and more influenced by electrostatics) tend to attack the more positively charged carbonyl carbon of the acyl chloride, leading to nucleophilic acyl substitution. "Soft" nucleophiles (whose reactions are primarily governed by orbital overlap) are more likely to attack the β-carbon, where the LUMO coefficient is often larger, resulting in a conjugate addition. nih.gov

Table 2: Predicted Frontier Molecular Orbital Characteristics and Reactivity of this compound

| Molecular Orbital | Key Atomic Contributions | Predicted Energy (Arbitrary Units) | Implication for Reactivity |

| LUMO+1 | Phenyl Ring, C=O (Ketone) | High | Potential site for certain electrophilic attacks or further electronic transitions. |

| LUMO | C=O (Acyl Chloride), β-Carbon, C=O (Ketone) | Low | Key electrophilic sites. The relative coefficients on the acyl chloride carbon and the β-carbon determine the selectivity for hard vs. soft nucleophiles. youtube.com |

| HOMO | Phenyl Ring, C=C double bond, Oxygen lone pairs | Moderate | Represents the nucleophilic character of the molecule, likely involved in reactions with strong electrophiles. |

| HOMO-1 | Phenyl Ring, σ-bonds | Low | Core orbitals with less influence on typical reactions. |

Note: The energies are illustrative. The key takeaway is the delocalized nature of the LUMO, which offers multiple electrophilic sites.

The interplay between the electrophilicity of the acyl chloride and the enone system is a central feature of this molecule's reactivity. FMO theory provides a framework for understanding how the choice of nucleophile can lead to chemoselectivity, either favoring direct substitution at the acyl chloride or conjugate addition to the α,β-unsaturated system. Computational software can calculate and visualize these frontier orbitals, providing a qualitative and quantitative basis for predicting the outcomes of various reactions. nih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Oxo 2 Phenylprop 2 Enoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, and for 3-Oxo-2-phenylprop-2-enoyl chloride, it offers a detailed view of its atomic framework.

Proton (¹H) NMR for Structural and Conformational Assignment

Proton NMR (¹H NMR) is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), would be expected to show distinct signals for the protons of the phenyl group and the vinylic proton. The aromatic protons usually appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns of these aromatic protons can provide information about the substitution pattern and the electronic effects of the enoyl chloride moiety. The vinylic proton, being part of an α,β-unsaturated carbonyl system, would likely resonate at a downfield position, influenced by the electron-withdrawing nature of both the carbonyl group and the phenyl ring.

Carbon-¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbonyl carbon of the acid chloride, the two olefinic carbons, and the carbons of the phenyl ring. The carbonyl carbon is typically found significantly downfield, often in the range of 160-170 ppm, due to the strong deshielding effect of the attached oxygen and chlorine atoms. The olefinic carbons would also exhibit characteristic chemical shifts, with the β-carbon (attached to the phenyl group) and the α-carbon showing different resonances due to their distinct electronic environments. The aromatic carbons would appear in the typical region of δ 120-140 ppm, with the ipso-carbon (the carbon attached to the enoyl group) showing a distinct chemical shift.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | ~160-170 |

| Vinylic CH | Downfield | - |

| Aromatic CH | ~7.0-8.5 (multiplet) | ~120-140 |

| ipso-Carbon | - | Distinct shift in aromatic region |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency.

Oxygen-¹⁷O NMR for Carbonyl Group Electronic States

Oxygen-17 NMR (¹⁷O NMR), although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide unique insights into the electronic state of the carbonyl group. tandfonline.comnih.govpascal-man.comresearchgate.netnih.gov The chemical shift of the carbonyl oxygen in an acyl chloride like this compound is highly sensitive to the electronic environment. tandfonline.comnih.govpascal-man.comresearchgate.netnih.gov Studies on related acyl chlorides have shown that the ¹⁷O NMR signals are significantly deshielded. tandfonline.com This deshielding is influenced by factors such as the electronegativity of the adjacent chlorine atom and the conjugation with the phenyl-substituted double bond. The precise ¹⁷O chemical shift can offer valuable data on the electron density and the nature of the bonding within the carbonyl group. tandfonline.comnih.govpascal-man.comresearchgate.netnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. sdsu.eduyoutube.comresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal correlations between coupled protons. sdsu.eduyoutube.comresearchgate.netyoutube.com This would be particularly useful in assigning the complex multiplet of the aromatic protons by showing which protons are adjacent to each other on the phenyl ring. It would also confirm the coupling between the vinylic proton and any nearby protons. sdsu.eduyoutube.comresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.comresearchgate.netyoutube.com For this compound, an HSQC spectrum would show cross-peaks connecting the signal of the vinylic proton to the signal of the α-carbon, and each aromatic proton signal to its corresponding carbon signal. This provides a direct link between the ¹H and ¹³C spectra, aiding in unambiguous assignment. sdsu.eduyoutube.comresearchgate.netyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride. This band is typically observed at a high frequency, generally in the range of 1770-1820 cm⁻¹, due to the electron-withdrawing inductive effect of the chlorine atom. The spectrum would also feature a characteristic absorption for the carbon-carbon double bond (C=C) stretch of the conjugated system, usually appearing around 1600-1640 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and vinylic protons would be seen above 3000 cm⁻¹, and various C-H bending and aromatic ring vibrations would be present in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O (Acid Chloride) | 1770-1820 (strong) |

| C=C (Conjugated) | 1600-1640 |

| Aromatic C-H Stretch | >3000 |

| Vinylic C-H Stretch | >3000 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₇ClO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (166.60 g/mol ). nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The inherent reactivity of this compound presents significant challenges for its direct analysis using conventional chromatographic techniques. Its susceptibility to hydrolysis and thermal degradation necessitates specialized approaches, often involving derivatization, to ensure accurate purity assessment and effective reaction monitoring.

Gas Chromatography (GC) with Derivatization Strategies

Direct analysis of acyl chlorides like this compound by gas chromatography (GC) is often impractical due to their high reactivity and thermal lability. oup.com These compounds can readily hydrolyze on-column or in the presence of trace moisture, leading to inaccurate results. oup.com Consequently, derivatization is a crucial and widely employed strategy to convert the reactive acyl chloride into a more stable and volatile analyte suitable for GC analysis. americanpharmaceuticalreview.comlibretexts.org

The primary goal of derivatization in this context is to replace the reactive chloro group with a less reactive, more stable functional group. Common strategies involve acylation reactions where the acyl chloride is reacted with an alcohol or an amine to form a stable ester or amide, respectively. libretexts.orgnih.gov These derivatives are generally less polar, more volatile, and exhibit improved thermal stability, making them amenable to GC separation and detection. libretexts.org

For instance, a common approach involves the esterification of the acyl chloride with an alcohol, such as 2-butanol (B46777) or 1-propanol, often in the presence of a base like pyridine (B92270) to neutralize the liberated hydrochloric acid. acs.orgresearchgate.netrsc.org The resulting ester can then be readily analyzed by GC. Another effective method is the reaction with a secondary amine, like diethylamine, to form the corresponding N,N-diethylamide. nih.gov This method has proven effective for the simultaneous determination of carboxylic acid chlorides and their precursor carboxylic acids. nih.gov The choice of derivatizing agent can also be tailored to enhance detectability; for example, using fluorinated acylating agents can improve sensitivity for electron capture detection (ECD). libretexts.org

The selection of the appropriate derivatization reagent and reaction conditions is critical for achieving quantitative conversion and avoiding side reactions. The stability of the resulting derivatives is also a key consideration, with acylated derivatives generally showing greater stability than their silylated counterparts. libretexts.org

Table 1: GC Derivatization Strategies for Acyl Chlorides

| Derivatizing Agent | Derivative Formed | Key Advantages |

|---|---|---|

| Alcohols (e.g., 2-Butanol, 1-Propanol) | Ester | Increases volatility and thermal stability for GC analysis. acs.orgresearchgate.net |

| Amines (e.g., Diethylamine) | Amide | Forms stable derivatives, allowing for simultaneous analysis of related impurities. nih.gov |

| Fluorinated Acyl Groups | Fluorinated Ester | Enhances detectability with Electron Capture Detectors (ECD). libretexts.org |

| Trimethylsilylating agents | Trimethylsilyl ester | Used for converting related carboxylic acid impurities in the same run. nih.gov |

This table provides an interactive overview of common derivatization strategies for the GC analysis of acyl chlorides.

High-Performance Liquid Chromatography (HPLC) with Derivatization for Reactive Species

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC for the analysis of this compound. However, the high reactivity of the acyl chloride group, particularly its sensitivity to water and other protic solvents commonly used in reversed-phase (RP)-HPLC, makes direct analysis challenging. americanpharmaceuticalreview.comresearchgate.net The compound can degrade on-column, leading to poor peak shape and inaccurate quantification. Therefore, similar to GC, derivatization is a key strategy for reliable HPLC analysis. americanpharmaceuticalreview.com

A widely reported method involves the conversion of the acyl chloride into a more stable derivative that is compatible with aqueous mobile phases used in RP-HPLC. americanpharmaceuticalreview.com One effective technique is the esterification of the acyl chloride with anhydrous methanol (B129727) to form the corresponding methyl ester. researchgate.net This derivative is significantly more stable and can be analyzed using conventional RP-HPLC methods with UV or mass spectrometry (MS) detection. researchgate.net This approach allows for the sensitive detection of the analyte, with detection limits reported to be as low as 2 ppm. researchgate.net

If the parent acyl chloride lacks a strong chromophore, a derivatizing agent that introduces a UV-active functional group can be employed to enhance detectability. americanpharmaceuticalreview.com The use of hyphenated techniques like HPLC-MS is particularly advantageous as it provides both separation and structural information, enabling the specific and sensitive detection of the derivatized analyte. researchgate.net The unique mass of the resulting ester allows for selective ion monitoring (SIM), which minimizes interference from other components in the sample matrix. researchgate.net

Table 2: HPLC Derivatization for Reactive Acyl Chlorides

| Derivatizing Agent | Derivative Formed | Analytical Technique | Benefits |

|---|---|---|---|

| Anhydrous Methanol | Methyl Ester | HPLC-UV/MS | Creates a stable derivative amenable to RP-HPLC; allows for sensitive and specific detection. researchgate.net |

| 2-Naphthalenethiol | Thioester | HPLC-UV/Vis | Improves detectability by introducing a strong chromophore. nih.gov |

| Water | Carboxylic Acid | CE or HPLC-MS | A simple derivatization, but cannot distinguish from the parent carboxylic acid if present. google.com |

This interactive table summarizes derivatization methods for the HPLC analysis of reactive species like acyl chlorides.

Supercritical Fluid Chromatography (SFC) for Sensitive Compound Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of thermally labile and sensitive compounds, making it a potentially suitable method for the direct analysis of this compound and its derivatives. youtube.comnih.gov SFC is often considered a hybrid of GC and LC, utilizing a mobile phase, typically carbon dioxide, above its critical temperature and pressure. nih.govphenomenex.com This supercritical fluid possesses properties intermediate between a gas and a liquid, offering low viscosity and high diffusivity, which translates to faster separations and higher efficiency compared to HPLC. youtube.comnih.gov

The use of carbon dioxide as the primary mobile phase makes SFC a "green" analytical technique and allows for analysis at lower temperatures than GC, which is advantageous for thermally sensitive molecules. youtube.com The polarity of the mobile phase can be easily tuned by adding a polar organic modifier, such as methanol, enabling the separation of a wide range of compounds from non-polar to moderately polar. nih.govphenomenex.com

For compounds like this compound, which are prone to degradation, the ability of SFC to perform analyses quickly and at low temperatures can minimize on-column reactions. nih.gov Furthermore, SFC can be readily coupled with mass spectrometry (SFC-MS), providing sensitive and selective detection. nih.govelsevierpure.com This combination is particularly useful for identifying and quantifying trace-level impurities and monitoring the progress of reactions involving sensitive intermediates. While basic compounds can sometimes present challenges in SFC with poor peak shapes, the use of additives or specialized stationary phases can mitigate these issues. nih.gov

Table 3: Comparison of Chromatographic Techniques for Sensitive Analytes

| Technique | Key Advantages for Sensitive Compounds | Common Detectors |

|---|---|---|

| GC (with Derivatization) | High resolution for volatile compounds after conversion to stable derivatives. | FID, MS, ECD. libretexts.org |

| HPLC (with Derivatization) | Versatility for a wide range of polarities after derivatization; room temperature analysis. | UV, DAD, MS. researchgate.netacs.org |

| SFC | Fast analysis, low temperature, reduced organic solvent consumption, suitable for thermally labile compounds. youtube.comnih.gov | UV, MS. nih.govelsevierpure.com |

This interactive table compares the suitability of different chromatographic techniques for the analysis of sensitive compounds.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While the high reactivity of this compound itself makes obtaining a single crystal for X-ray diffraction analysis exceedingly difficult, the solid-state structures of its more stable derivatives are readily accessible through this technique. wordpress.comomu.edu.tr X-ray crystallography provides definitive, three-dimensional information about the molecular geometry, conformation, and intermolecular interactions within the crystal lattice. omu.edu.trtandfonline.com This information is invaluable for unequivocally confirming the structure of reaction products and for understanding the stereochemical aspects of the molecule.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal, highlighting non-covalent interactions such as hydrogen bonds and π-π stacking, which govern the solid-state properties of the material. tandfonline.com This detailed structural information can be correlated with other spectroscopic data and can be used in computational modeling studies. tandfonline.com The determination of the crystal structure of a derivative serves as an unambiguous proof of its chemical identity.

Table 4: Representative Crystallographic Data for Chalcone (B49325) Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 1-(4-methoxyphenyl)-3-(phenyl)-2-propen-1-one | Orthorhombic | Pbca | a=10.921 Å, b=30.583 Å, c=7.535 Å | tandfonline.com |

| 3-(3-chloro-4-methoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one | Monoclinic | P21/c | a=10.231 Å, b=15.989 Å, c=11.164 Å, β=96.65° | tandfonline.com |

| (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one | Monoclinic | P21/c | a = 16.147 Å, b = 14.270 Å, c = 5.9058 Å, β = 92.577° | researchgate.net |

| Methyl 2,3,6-tri-O-acetyl-2-deoxy-2-[3-(2-phenylethyl)-ureido]-beta-D-glucopyranoside | Orthorhombic | P212121 | a=8.707 Å, b=15.419 Å, c=19.125 Å | nih.gov |

This interactive table presents examples of crystallographic data obtained for various chalcone and related derivatives, illustrating the type of structural information that can be determined.

Applications in Complex Organic Synthesis and Material Sciences

Utilization as a Versatile Synthon in Organic Transformations

The compound's dual reactivity allows it to act as a versatile synthon, a building block that can be strategically incorporated into a larger molecule.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. The structure of 3-Oxo-2-phenylprop-2-enoyl chloride is well-suited for the synthesis of various heterocyclic systems. For instance, reaction with binucleophiles such as hydrazines, hydroxylamines, or amidines could lead to the formation of five- or six-membered heterocycles. The acyl chloride would readily react with one nucleophilic site, followed by an intramolecular cyclization involving the β-keto group or the α,β-unsaturated system. While specific examples with this exact compound are not prevalent, the analogous reactions of β-keto esters and other acyl chlorides are a cornerstone of heterocyclic chemistry. For example, the reaction of similar β-keto electrophiles with thiourea (B124793) derivatives is a known route to pyrimidine-based heterocycles.

The β-ketoacyl moiety is a common feature in many biologically active molecules. This structural unit is a key component in the synthesis of various pharmaceutical agents, including inhibitors of enzymes like β-ketoacyl-acyl carrier protein synthase (FabH), which is crucial for bacterial fatty acid synthesis. By reacting this compound with appropriate nucleophiles, medicinal chemists could potentially construct complex intermediates for drug discovery programs. The phenyl group and the reactive handles provide a scaffold that can be further elaborated to optimize biological activity.

Role in the Synthesis of Novel Polymer Architectures and Functional Materials

The reactivity of this compound also lends itself to applications in polymer chemistry, where it could be used to create polymers with unique properties.

The α,β-unsaturated ketone functionality within this compound could potentially participate in polymerization reactions. Vinyl ketones are known to undergo polymerization, suggesting that this compound could act as a monomer or co-monomer to introduce the phenyl and keto functionalities into a polymer backbone. This would result in polymers with tailored properties such as increased refractive index, thermal stability, or specific interactions due to the presence of the polar keto group and the aromatic ring.

The bifunctional nature of this compound makes it a theoretical candidate for a cross-linking agent. The highly reactive acyl chloride can react with nucleophilic sites on polymer chains (e.g., hydroxyl or amine groups), while the Michael acceptor site could react with other nucleophiles, potentially on adjacent polymer chains. This would create a cross-linked network, enhancing the mechanical strength, thermal stability, and solvent resistance of the material. Carbonyl-reactive chemistries are a known method for cross-linking biomolecules and synthetic polymers.

Contribution to Chemical Library Generation for Academic Research

The generation of chemical libraries containing diverse small molecules is a critical aspect of modern drug discovery and chemical biology. The reactivity of this compound makes it an attractive scaffold for combinatorial chemistry. By reacting it with a diverse set of nucleophiles at the acyl chloride position and another set of reagents at the conjugated system, a large and varied library of compounds can be rapidly synthesized. For instance, solid-phase synthesis techniques could be employed, where the molecule is attached to a resin and subsequently reacted with various building blocks to generate a library of compounds for high-throughput screening. The synthesis of libraries of N-alkyl-N-(beta-keto)amides and their subsequent conversion to tetrasubstituted imidazoles from similar building blocks highlights the potential in this area.

Future Research Trajectories and Emerging Paradigms in α,β Unsaturated Acyl Chloride Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of α,β-unsaturated acyl chlorides is no exception. Traditional methods for preparing acyl chlorides often involve reagents like thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃), which can generate hazardous byproducts. libretexts.orgchemguide.co.uk Future research is focused on developing greener alternatives that minimize waste, reduce energy consumption, and utilize less toxic reagents.

One promising avenue is the use of catalytic methods that avoid stoichiometric activating agents. For instance, the development of metal-free catalytic systems for the synthesis of amides from acid chlorides under neutral conditions in aqueous media represents a significant step forward. tandfonline.comresearchgate.net While this applies to the subsequent reactions of acyl chlorides, the principles can be extended to their formation. Research into solid-supported reagents and catalysts that can be easily recovered and reused is also a key area of investigation.

Furthermore, the exploration of alternative energy sources, such as microwave irradiation or mechanochemistry, could lead to more efficient and environmentally benign synthetic protocols. These techniques can often accelerate reaction rates, reduce side reactions, and in some cases, enable reactions to proceed in the absence of a solvent. The development of one-pot syntheses, where a carboxylic acid is converted to the α,β-unsaturated acyl chloride and used in a subsequent reaction without isolation, also contributes to a greener process by minimizing purification steps and solvent usage.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is paramount for improving the efficiency and selectivity of reactions involving α,β-unsaturated acyl chlorides. Palladium-catalyzed cross-coupling reactions, for example, have shown great promise in the synthesis of α,β-unsaturated ketones from acyl chlorides. rsc.orgnih.gov These methods offer a direct and facile route to complex molecules. Ligand design plays a crucial role in these systems, enabling control over reactivity and selectivity. acs.org For instance, the intermolecular carbochlorocarbonylation of alkynes using a palladium catalyst with specifically designed ligands allows for the direct synthesis of α,β-unsaturated acyl chloride products with high atom economy. acs.org

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for a variety of transformations involving α,β-unsaturated systems. acs.org The α,β-unsaturated acyl azolium intermediate, formed from the reaction of an α,β-unsaturated aldehyde or its precursor with an NHC, exhibits diverse reactivity patterns. acs.org This opens up new avenues for the synthesis of complex molecules, such as dihydropyranones and cyclohexanones, with high enantioselectivity. acs.org Research in this area will likely focus on the design of new chiral NHC catalysts to further expand the scope and utility of these reactions.

The table below summarizes some of the catalytic systems being explored for reactions related to α,β-unsaturated acyl chlorides.

| Catalytic System | Reaction Type | Advantages |

| Palladium Complexes | Cross-coupling, Carbochlorocarbonylation | High efficiency, atom economy, direct synthesis of complex molecules. rsc.orgnih.govacs.org |

| N-Heterocyclic Carbenes (NHCs) | Annulation, Esterification | Organocatalytic, high enantioselectivity, diverse reactivity. acs.org |

| Metal-Free Catalysis | Amide formation | Environmentally benign, neutral conditions, aqueous media. tandfonline.comresearchgate.net |

Integration with Flow Chemistry and Microreactor Technologies for Scalable Synthesis

Flow chemistry and microreactor technologies offer significant advantages for the synthesis of highly reactive compounds like acyl chlorides. chimia.ch The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature and mixing, which is crucial for managing exothermic reactions and minimizing the formation of byproducts. chimia.ch This enhanced control can lead to higher yields and purities.

For the synthesis and subsequent reactions of α,β-unsaturated acyl chlorides, flow chemistry enables the on-demand generation of these reactive intermediates, which can then be immediately used in the next reaction step. This "just-in-time" approach improves safety by minimizing the accumulation of hazardous materials. Furthermore, the scalability of flow processes is often more straightforward than traditional batch processes, allowing for a seamless transition from laboratory-scale synthesis to industrial production. chimia.ch

The Friedel-Crafts acylation, a common reaction of acyl chlorides, has been successfully implemented in microreactors, demonstrating the potential of this technology for related processes. google.com Future research will likely focus on developing integrated flow systems that combine the synthesis of α,β-unsaturated acyl chlorides with their subsequent functionalization, creating a continuous and efficient manufacturing process.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. rsc.org For α,β-unsaturated systems, computational models can elucidate the factors that govern regioselectivity (e.g., 1,2- vs. 1,4-addition) in nucleophilic attacks. libretexts.org This predictive capability is invaluable for designing new reactions and optimizing existing ones.

In the context of "3-Oxo-2-phenylprop-2-enoyl chloride," computational modeling could be used to:

Predict its reactivity towards a range of nucleophiles.

Model the transition states of various reactions to understand the origins of selectivity.

Design novel catalysts that can steer the reaction towards a desired outcome.

Simulate spectroscopic properties to aid in characterization.

A theoretical study on the hydroboration of α,β-unsaturated carbonyl compounds has demonstrated the power of DFT in elucidating reaction pathways and explaining selectivity. rsc.org By applying similar computational approaches to the reactions of α,β-unsaturated acyl chlorides, researchers can accelerate the discovery of new synthetic methods and gain deeper insights into their underlying mechanisms. This predictive power reduces the need for extensive empirical screening, saving time and resources.

Innovative Applications and Design of New Chemical Entities

The unique reactivity of α,β-unsaturated acyl chlorides makes them valuable precursors for the synthesis of a wide array of chemical entities. The presence of both a reactive acyl chloride group and a conjugated double bond allows for a variety of transformations. These compounds are susceptible to attack by nucleophiles at the carbonyl carbon and the β-carbon, a reactivity pattern known as vinylogous reactivity. wikipedia.org

This dual reactivity can be exploited to construct complex molecular scaffolds. For example, they can participate in cycloaddition reactions, Michael additions, and multicomponent reactions to generate diverse heterocyclic and carbocyclic systems. The Petasis reaction, a multicomponent coupling involving a boronic acid, an amine, and a carbonyl derivative, exemplifies the power of such strategies to create highly functionalized molecules. acs.org

Future research will undoubtedly focus on harnessing the reactivity of compounds like "this compound" to design and synthesize novel bioactive molecules, functional materials, and chemical probes. The inherent electrophilicity of α,β-unsaturated carbonyl compounds is known to be relevant to their biological activity, and this can be a starting point for the rational design of new therapeutic agents. researchgate.netnih.gov The ability to precisely tune the electronic and steric properties of the α,β-unsaturated acyl chloride scaffold will be key to unlocking its full potential in these innovative applications.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-Oxo-2-phenylprop-2-enoyl chloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution of its precursors. Key considerations include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ can enhance acylation efficiency .

- Temperature control : Maintaining temperatures between 0–5°C during chlorination steps minimizes side reactions .

- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures purity >95% .

- Data Contradictions : Variations in yields (60–85%) may arise from moisture sensitivity of intermediates, necessitating anhydrous conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H NMR shows a singlet at δ 7.8–8.2 ppm for the α,β-unsaturated ketone proton and aromatic protons at δ 7.3–7.6 ppm. ¹³C NMR confirms the carbonyl (C=O) at ~190 ppm .

- IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (C=C conjugated to carbonyl) .

- Mass Spectrometry : Molecular ion peak at m/z 184.5 ([M]⁺) with fragmentation patterns indicating loss of Cl (35.5 Da) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystallization : Use slow evaporation of a dichloromethane/hexane mixture to obtain diffraction-quality crystals .

- Refinement : SHELXL software refines structural parameters (bond lengths, angles) with R-factors <0.05. For example, the C=O bond length is typically 1.21 Å, while the C-Cl bond is ~1.74 Å .

- Contradictions : Discrepancies in torsion angles (e.g., phenyl ring orientation) may arise from crystal packing effects, requiring Hirshfeld surface analysis .

Q. What strategies mitigate data inconsistencies in reaction kinetics studies of this compound under varying catalytic conditions?

- Methodological Answer :

- Control Experiments : Compare reaction rates using homogeneous (e.g., FeCl₃) vs. heterogeneous catalysts (e.g., montmorillonite K10) to isolate solvent or catalyst effects .

- Kinetic Modeling : Apply pseudo-first-order kinetics with UV-Vis monitoring at λ = 250 nm (π→π* transition of the enoyl chloride). Rate constants (k) should be validated via Arrhenius plots .

- Contradictions : Disparate activation energies (e.g., 45–60 kJ/mol) may reflect competing reaction pathways, necessitating DFT calculations to map transition states .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate electrophilicity indices. The α-carbon exhibits high electrophilicity (~3.5 eV), favoring attack by amines or thiols .

- Molecular Dynamics (MD) : Simulate solvation effects in aprotic solvents (e.g., THF) to predict reaction barriers. Free energy profiles should align with experimental yields .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents on the phenyl ring (e.g., -Cl, -NO₂) and test antimicrobial activity via MIC assays against E. coli (ATCC 25922) .

- Dose-Response Studies : Use HPLC-purified compounds (≥98% purity) and logP values (calculated via ChemAxon) to correlate lipophilicity with cytotoxicity .

- Contradictions : Inconsistent IC₅₀ values may arise from compound aggregation, requiring dynamic light scattering (DLS) validation .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI-MS detection. Impurities (e.g., unreacted precursor) elute at earlier retention times .

- GC-FID : Quantify residual solvents (e.g., DCM) with a detection limit of 0.1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.